1-(difluoromethyl)-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(Difluoromethyl)-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by the presence of multiple fluorine atoms and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Rings: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of the Difluoromethyl Group: Difluoromethylation can be performed using reagents like difluoromethyl bromide under radical or nucleophilic conditions.
Sulfonamide Formation: The sulfonamide group is introduced through the reaction of the corresponding amine with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for difluoromethylation and automated systems for the cyclization and sulfonamide formation steps.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-(Difluoromethyl)-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone
- 3-(Difluoromethyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid
- 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
1-(Difluoromethyl)-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its dual pyrazole rings and the presence of both difluoromethyl and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H20F3N5O2S |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H20F3N5O2S/c1-10-16(12(3)25(22-10)9-14-7-5-6-8-15(14)19)24-29(27,28)17-11(2)23-26(13(17)4)18(20)21/h5-8,18,24H,9H2,1-4H3 |
InChI Key |
OCKBRDNQNAKOOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)NS(=O)(=O)C3=C(N(N=C3C)C(F)F)C |
Origin of Product |
United States |
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